3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid
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Overview
Description
3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid is an organic compound with the molecular formula C10H12FNO2. This compound features a fluorinated aromatic ring and an aminomethyl group, making it a subject of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile via a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Final Step: The resulting amine is subjected to a reaction with acrylonitrile, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological targets, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Aminomethyl)phenyl]propanoic acid: Lacks the fluorine atom, resulting in different chemical properties.
3-[4-(Aminomethyl)-2-chlorophenyl]propanoic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
Properties
IUPAC Name |
3-[4-(aminomethyl)-2-fluorophenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4,6,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYRPHFLQHDMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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